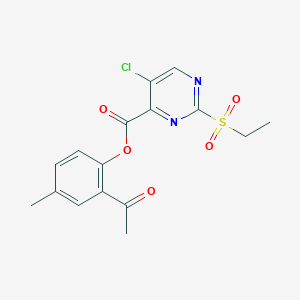![molecular formula C19H16F3N3O3 B11303212 N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11303212.png)
N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a dioxino-benzimidazole moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of the Dioxino Group: The dioxino group can be introduced via a cyclization reaction involving appropriate diol and aldehyde precursors.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced through a nucleophilic substitution reaction using a trifluoromethylating agent.
Acetamide Formation: The final step involves the acylation of the intermediate compound with 2-chloroacetamide to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes and pathways.
Chemical Research: The compound serves as a model molecule for studying the effects of trifluoromethyl and dioxino groups on chemical reactivity and stability.
Industrial Applications:
作用機序
The mechanism of action of N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The dioxino-benzimidazole moiety may interact with nucleic acids or proteins, modulating their function and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
N-(2-methylphenyl)-2-[2-(trifluoromethyl)-benzimidazol-1-yl]acetamide: Lacks the dioxino group, potentially altering its biological activity and chemical reactivity.
N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]propionamide: Similar structure but with a propionamide group instead of acetamide, which may affect its pharmacokinetic properties.
Uniqueness
The presence of both the trifluoromethyl group and the dioxino-benzimidazole moiety in N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide makes it unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H16F3N3O3 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC名 |
N-(2-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide |
InChI |
InChI=1S/C19H16F3N3O3/c1-11-4-2-3-5-12(11)23-17(26)10-25-14-9-16-15(27-6-7-28-16)8-13(14)24-18(25)19(20,21)22/h2-5,8-9H,6-7,10H2,1H3,(H,23,26) |
InChIキー |
DCFPYOKMAPVKDH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}pentanamide](/img/structure/B11303130.png)
![5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11303136.png)
![4-(3-hydroxy-4-methoxyphenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11303139.png)
![N-(4-bromophenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide](/img/structure/B11303146.png)

![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11303153.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11303156.png)
![1-(3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11303176.png)
![N-(4-ethylphenyl)-2-[3-(4-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11303179.png)
![N-Ethyl-4-methyl-6-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-1-YL}pyrimidin-2-amine](/img/structure/B11303180.png)
![Methyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11303181.png)
![N-{1-[(4-Methylphenyl)methyl]-1H-pyrazol-5-YL}adamantane-1-carboxamide](/img/structure/B11303195.png)
![4-({2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11303210.png)
![N-(4-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11303211.png)
